6-Hydroxypyridin-2(1H)-one sulphate
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Overview
Description
6-Hydroxypyridin-2(1H)-one sulphate is a chemical compound that belongs to the class of hydroxypyridines It is characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring and a sulphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxypyridin-2(1H)-one sulphate typically involves the hydroxylation of pyridine derivatives. One common method is the reaction of 2-chloropyridine with sodium hydroxide to form 2-hydroxypyridine, followed by further hydroxylation at the 6th position using a suitable oxidizing agent . The sulphate group can be introduced by reacting the hydroxylated pyridine with sulphuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxypyridin-2(1H)-one sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, piperidines, and pyridine ketones or aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Hydroxypyridin-2(1H)-one sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxypyridin-2(1H)-one sulphate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyridine: Similar in structure but lacks the sulphate group.
6-Hydroxypyridine: Similar but without the sulphate group.
2-Pyridone: A related compound with a keto group instead of a hydroxyl group.
Uniqueness
6-Hydroxypyridin-2(1H)-one sulphate is unique due to the presence of both the hydroxyl and sulphate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
56047-04-2 |
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Molecular Formula |
C5H7NO6S |
Molecular Weight |
209.18 g/mol |
IUPAC Name |
6-hydroxy-1H-pyridin-2-one;sulfuric acid |
InChI |
InChI=1S/C5H5NO2.H2O4S/c7-4-2-1-3-5(8)6-4;1-5(2,3)4/h1-3H,(H2,6,7,8);(H2,1,2,3,4) |
InChI Key |
JAGQQVFIGXVVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)O.OS(=O)(=O)O |
Related CAS |
626-06-2 (Parent) |
Origin of Product |
United States |
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